N-(4-Methylphenyl)-2,4-dinitroaniline
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity and stability .Scientific Research Applications
Synthesis and Energetic Properties : The paper by Klapötke, Preimesser, and Stierstorfer (2015) discusses the synthesis of related dinitrophenol compounds and their properties, which could be relevant in the context of N-(4-Methylphenyl)-2,4-dinitroaniline's synthesis and application in energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).
Microbial Metabolism : Laanio, Kearney, and Kaufman (1973) studied the microbial metabolism of related dinitroaniline compounds, which can be essential for understanding the environmental impact and degradation pathways of this compound (Laanio, Kearney, & Kaufman, 1973).
Environmental Monitoring : Krämer, Forster, and Kremmer (2008) developed enzyme-linked immunosorbent assays for sensitive analysis of related dinitroaniline compounds in water and soil, highlighting the compound's significance in environmental surveillance (Krämer, Forster, & Kremmer, 2008).
NMR and FTIR Studies : Gierczyk et al. (2000) conducted NMR and FTIR studies on 2,4-dinitroanilines, providing valuable data on the structural and chemical properties that may be relevant to this compound (Gierczyk et al., 2000).
Photosynthesis and Respiration Inhibition : Moreland, Farmer, and Hussey (1972) investigated the impact of substituted 2,6-dinitroaniline herbicides on chloroplast and mitochondrial activities, which might offer insights into the biological activity of this compound in similar contexts (Moreland, Farmer, & Hussey, 1972).
Meisenheimer Complexes : Crampton and Wilson (1980) explored the ionization of 2,4-dinitroaniline and its N-alkylated derivatives, contributing to understanding the chemical behavior of this compound (Crampton & Wilson, 1980).
Crystal Structure Analysis : Párkányi and Kălmăn (1984) conducted a crystal structure analysis of 2,6-dinitroaniline, offering comparative insights into the structural effects of nitro group placement, which is relevant for this compound (Párkányi & Kălmăn, 1984).
N-Nitration Study : Chen Chang-shui (2007) investigated the N-nitration of 2,4-dinitroaniline, which is relevant for understanding the chemical reactions involving this compound (Chen Chang-shui, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-methylphenyl)-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMAPTUJXBOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908319 | |
Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-01-8 | |
Record name | NSC83167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DINITRO-4'-METHYLDIPHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.